molecular formula C17H17N3OS2 B5126368 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide

Cat. No. B5126368
M. Wt: 343.5 g/mol
InChI Key: WIKFDDPGZWDHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

DMPT exerts its effects through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. DMPT activates mTOR by inhibiting the activity of adenosine monophosphate-activated protein kinase (AMPK), a negative regulator of mTOR. The activation of mTOR by DMPT leads to the stimulation of protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the enhancement of feed intake and digestion efficiency, and the improvement of growth performance in livestock and poultry. In aquaculture, DMPT has been shown to increase the survival rate and growth of fish and shrimp. In biomedicine, DMPT has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its high yield synthesis, low cost, and easy availability. However, DMPT has some limitations, including its potential toxicity and the lack of standardization in its use. Therefore, caution should be exercised when using DMPT in lab experiments, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for DMPT research, including the investigation of its mechanism of action in different cell types and tissues, the development of new methods for its synthesis, and the evaluation of its safety and efficacy in humans. Additionally, DMPT could be used as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to explore the full potential of DMPT in various fields.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT has been extensively studied for its potential applications in agriculture, aquaculture, and biomedicine. DMPT exerts its effects through the activation of the mTOR signaling pathway and has various biochemical and physiological effects. DMPT has several advantages for lab experiments, but caution should be exercised when using it due to its potential toxicity. Finally, there are several future directions for DMPT research, and further investigation is needed to explore its full potential.

Synthesis Methods

DMPT can be synthesized using various methods, including the reaction between 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and 4-methylphenylacetyl chloride in the presence of a base. The reaction results in the formation of DMPT as a white solid with a high yield.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and biomedicine. In agriculture, DMPT has been shown to improve the growth performance of livestock and poultry by increasing feed intake and digestion efficiency. In aquaculture, DMPT has been used as a feed attractant to enhance the growth and survival rate of fish and shrimp. In biomedicine, DMPT has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-4-6-13(7-5-10)20-14(21)8-22-16-15-11(2)12(3)23-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKFDDPGZWDHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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